N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-4-methoxybenzamide
Description
Properties
IUPAC Name |
N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19NO6/c1-29-17-9-6-15(7-10-17)25(28)26-22-18-4-2-3-5-19(18)32-24(22)23(27)16-8-11-20-21(14-16)31-13-12-30-20/h2-11,14H,12-13H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSXVAVAGTFFULD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-4-methoxybenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzodioxine moiety and a benzofuran structure, which are known for their diverse biological activities. Its molecular formula is , and it possesses a molecular weight of approximately 325.35 g/mol. The presence of multiple functional groups contributes to its pharmacological potential.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
- Antitumor Activity : Research indicates that this compound can induce apoptosis in various cancer cell lines. The mechanism involves the activation of caspase enzymes, leading to programmed cell death. In vitro studies have shown significant cytotoxic effects against breast cancer and leukemia cells.
- Antimicrobial Properties : The compound has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting the integrity of bacterial cell walls, thereby inhibiting growth and proliferation.
- Anti-inflammatory Effects : The compound has been shown to inhibit the activation of NF-kB, a key transcription factor involved in inflammation. By modulating cytokine release, it reduces inflammatory responses in cellular models.
- Analgesic Properties : As a selective agonist for cannabinoid receptor type 2 (CB2), this compound has been effective in reducing pain in animal models of neuropathic pain without the psychoactive effects associated with CB1 receptor activation.
Case Studies
Several studies have highlighted the efficacy of this compound:
- Study on Cancer Cell Lines : A study published in Journal of Medicinal Chemistry demonstrated that treatment with the compound resulted in a 50% reduction in cell viability in MCF-7 breast cancer cells after 48 hours of exposure .
- Antimicrobial Activity Assessment : In a comparative study against standard antibiotics, this compound showed comparable effectiveness against Staphylococcus aureus and Escherichia coli, indicating its potential as an alternative antimicrobial agent .
- Pain Model Evaluation : In a rat model of neuropathic pain induced by spinal nerve ligation, administration of the compound significantly reduced allodynia and hyperalgesia compared to control groups .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of benzofuran and benzodioxine compounds exhibit promising anticancer properties. N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-4-methoxybenzamide has been evaluated for its ability to inhibit tumor growth in various cancer cell lines. The mechanism of action is thought to involve the induction of apoptosis and inhibition of cell proliferation pathways.
Case Study:
A study published in 2024 demonstrated that this compound significantly reduced cell viability in breast cancer cells through the activation of caspase pathways .
Anti-inflammatory Properties
The compound has also shown anti-inflammatory effects, making it a candidate for the treatment of inflammatory diseases. Research indicates that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in models of arthritis and other inflammatory disorders.
Research Findings:
In vitro studies have reported a decrease in interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) levels when treated with this compound .
Polymer Synthesis
This compound serves as a useful monomer in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve resistance to degradation under UV light.
Application Example:
Polymers synthesized using this compound have been utilized in protective coatings for electronic devices due to their superior durability and resistance to environmental factors .
Chemical Probes
This compound acts as a chemical probe in biological research, allowing scientists to explore specific signaling pathways and molecular interactions within cells. Its ability to selectively bind to certain proteins makes it valuable for studying protein function and cellular mechanisms.
Experimental Use:
In a recent experiment, researchers used this compound to track the activity of specific kinases involved in cancer progression .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
HSP40/DNAJA1 Inhibitors
Entry 19 from (1-[3-(diethylamino)propyl]-4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-3-hydroxy-5-(3-hydroxyphenyl)-2,5-dihydro-1H-pyrrol-2-one, ZINC000020328954) shares the 2,3-dihydro-1,4-benzodioxine-6-carbonyl group with the target compound. This analog was identified as an HSP40/JDP inhibitor, demonstrating anti-migratory effects in cancer cells via DNAJA1 and mutant p53 pathways. Key differences include:
- Activity : The pyrrolone ring in Entry 19 may enhance binding to HSP40, whereas the benzofuran core in the target compound could favor alternative targets like kinases or GPCRs .
| Parameter | Target Compound | Entry 19 (ZINC000020328954) |
|---|---|---|
| Core Structure | Benzofuran + benzodioxine carbonyl | Pyrrolone + benzodioxine carbonyl |
| Molecular Weight | ~435 g/mol (estimated) | 492.5 g/mol |
| Key Functional Groups | 4-Methoxybenzamide | 3-Hydroxyphenyl, diethylaminopropyl |
| Biological Target (Inferred) | GPCRs, kinases | HSP40/DNAJA1, mutant p53 |
Patent-Based Analogs
The patent in describes a compound with a benzodioxin-6-yl moiety linked to a benzamide group, though its substituents (e.g., tetrahydrofuran-3-yl) differ significantly. Such patents highlight the therapeutic relevance of benzodioxine-benzamide hybrids, particularly in optimizing pharmacokinetic profiles. The target compound’s 4-methoxy group may improve oral bioavailability compared to halogenated analogs in pesticide applications () .
Building Block Derivatives
lists 2-(2-chloropyridine-3-sulfonamido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide, a benzodioxin-containing building block. Unlike the target compound, this analog incorporates a chloropyridine sulfonamide group, which is common in kinase inhibitors. The absence of a benzofuran ring in this derivative underscores the structural versatility of benzodioxine-based compounds .
Pesticide and Agrochemical Benzamides
Compounds like etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide) and diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide) from demonstrate that benzamide derivatives are widely utilized in agrochemistry. However, the target compound’s methoxy and benzofuran groups likely steer its application toward pharmaceuticals rather than pesticides, as electron-donating substituents (e.g., methoxy) reduce herbicidal activity .
Key Research Findings and Implications
- Structural Optimization : The benzodioxine carbonyl group is a critical pharmacophore in both therapeutic and agrochemical contexts, but its activity is highly substituent-dependent .
- Therapeutic Potential: Analogous compounds (e.g., Entry 19 in ) suggest the target compound could modulate cancer-related pathways, warranting further in vitro validation.
- Synthetic Feasibility : Patent methods for benzodioxine-benzamide hybrids () support scalable synthesis routes for the target compound .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Substituent Impact on Activity
| Substituent | Target Compound | Agrochemical Analogs | Effect on Activity |
|---|---|---|---|
| 4-Methoxybenzamide | Present | Absent | ↑ Metabolic stability, ↓ herbicidal |
| Halogenated aryl groups | Absent | Present | ↑ Herbicidal activity |
Preparation Methods
Copper-Mediated Cyclization
Benzofuran synthesis often employs copper-catalyzed cyclization of 2-ethynylphenols. Adapted from the copper-acetylide approach in benzofuran chemistry, 2-ethylbenzofuran is synthesized via:
-
Condensation of salicylaldehyde with 1-chloroacetone under basic conditions to form 2-acetylbenzofuran.
-
Wolff-Kishner reduction using hydrazine and strong base (e.g., NaOH) at 180°C to yield 2-ethylbenzofuran.
Reaction Conditions:
One-Pot Benzofuran Formation
A patent by WO2009044143A2 describes a one-pot synthesis of substituted benzofurans without intermediate isolation:
-
React 2-hydroxyacetophenone derivatives with methyl vinyl ketone in acetic acid at 80°C for 6 hours.
-
Intramolecular cyclization catalyzed by p-toluenesulfonic acid (PTSA) forms the benzofuran ring.
Advantages:
Introduction of the 2,3-Dihydro-1,4-Benzodioxine-6-Carbonyl Group
Friedel-Crafts Acylation
The benzodioxine carbonyl is introduced via Friedel-Crafts acylation using 2,3-dihydro-1,4-benzodioxine-6-carbonyl chloride:
-
Generate acyl chloride by treating 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid with thionyl chloride (SOCl₂) at reflux.
-
React with 1-benzofuran-3-yl scaffold in dichloromethane (DCM) with AlCl₃ as a Lewis acid.
Optimization Notes:
Suzuki-Miyaura Coupling Alternative
For substrates sensitive to Friedel-Crafts conditions, palladium-catalyzed coupling is viable:
-
Synthesize boronic ester of 2,3-dihydro-1,4-benzodioxine-6-carbonyl via Miyaura borylation.
-
Couple with 3-bromo-1-benzofuran using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water.
Conditions:
Amide Bond Formation with 4-Methoxybenzamide
Carbodiimide-Mediated Coupling
Activate 2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):
-
Stir carboxylic acid (1 eq) with EDC (1.2 eq) and HOBt (1.5 eq) in DMF at 0°C for 30 minutes.
-
Add 4-methoxyaniline (1.1 eq) and react at room temperature for 12 hours.
Purification:
Microwave-Assisted Synthesis
Reduce reaction time using microwave irradiation:
-
Mix reactants in DMF with EDC/HOBt.
-
Irradiate at 100°C for 20 minutes.
Yield: 82–85% with >95% purity by HPLC.
Critical Analysis of Synthetic Routes
Efficiency Comparison
| Method | Yield | Purity | Time |
|---|---|---|---|
| Friedel-Crafts Acylation | 65–70% | 90% | 8–10 hrs |
| Suzuki Coupling | 60–65% | 88% | 12–14 hrs |
| Microwave Amidation | 82–85% | 95% | 20 mins |
Key Findings:
Q & A
Q. Optimization Strategies :
- Use high-purity reagents and inert atmospheres to minimize side reactions.
- Monitor intermediates via HPLC or TLC to ensure stepwise completion .
- Adjust solvent polarity (e.g., DMF for coupling, ethyl acetate for extraction) to improve yields .
Q. Table 1: Synthetic Yield Comparison
| Step | Solvent System | Catalyst | Yield (%) |
|---|---|---|---|
| Acylation | DCM | Pyridine | 78 |
| Amidation | DMF | EDC/HOBt | 85 |
| Final Purification | Ethyl Acetate | Silica Gel | 92 |
Basic: Which spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?
Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR identifies substitution patterns on the benzofuran and benzodioxine rings. The methoxy group at C4 shows a singlet at ~3.8 ppm, while carbonyl resonances appear at 165–170 ppm .
- X-ray Crystallography :
- Mass Spectrometry :
- High-resolution ESI-MS validates molecular weight (expected m/z: ~435.4) and fragmentation patterns .
Advanced: How should researchers design experiments to resolve contradictions in reported bioactivity data (e.g., varying IC50 values across assays)?
Answer:
Contradictions often arise from assay-specific variables. Mitigation strategies include:
Standardized Assay Conditions :
- Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control compounds (e.g., doxorubicin) .
Mechanistic Profiling :
- Perform kinetic binding assays (e.g., SPR) to measure target affinity (KD) independently of cellular metabolism .
Data Normalization :
Q. Table 2: Bioactivity Data Comparison
| Target | Assay Type | IC50 (µM) | Notes |
|---|---|---|---|
| COX-2 Inhibition | ELISA | 0.45 | High selectivity |
| CYP3A4 Inhibition | Fluorometric | 12.3 | Non-competitive |
| Antiproliferative | MTT (HeLa) | 8.7 | Dose-dependent effect |
Advanced: What computational approaches are effective for predicting the compound’s interaction with enzymatic targets (e.g., kinases or GPCRs)?
Answer:
- Molecular Docking :
- MD Simulations :
- Pharmacophore Modeling :
- Identify critical features (e.g., benzodioxine carbonyl as a hydrogen-bond acceptor) using Phase or MOE .
Advanced: How can researchers address instability issues during long-term storage or in biological matrices?
Answer:
- Degradation Pathways :
- Hydrolysis of the amide bond under acidic conditions (pH < 4) is a major concern. Monitor via stability-indicating HPLC .
- Stabilization Strategies :
- Store lyophilized samples at -80°C in amber vials to prevent photodegradation.
- Use cryoprotectants (e.g., trehalose) in aqueous formulations .
- In Silico Predictions :
Basic: What are the key physicochemical properties influencing this compound’s pharmacokinetics?
Answer:
- logP : ~3.2 (moderate lipophilicity, favoring blood-brain barrier penetration).
- Solubility : <10 µg/mL in water; enhance via co-solvents (e.g., PEG-400) .
- pKa : The benzodioxine carbonyl (pKa ~1.8) and methoxy group (non-ionizable) dictate ionization in physiological pH .
Advanced: What strategies are recommended for validating target engagement in vivo?
Answer:
- Isotopic Labeling :
- Biochemical Profiling :
- Use pull-down assays with biotinylated probes to isolate target proteins from tissue lysates .
- Pharmacodynamic Markers :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
